Home > Products > Screening Compounds P39385 > (S)-Sulfinpyrazone
(S)-Sulfinpyrazone -

(S)-Sulfinpyrazone

Catalog Number: EVT-13947227
CAS Number:
Molecular Formula: C23H20N2O3S
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Sulfinpyrazone is a pharmaceutical compound primarily utilized as a uricosuric agent in the treatment of gout. It is classified as a small molecule and is recognized for its ability to inhibit platelet aggregation, making it beneficial in managing thrombotic conditions. The compound is chemically described by the formula C23H20N2O3SC_{23}H_{20}N_{2}O_{3}S and has a molecular weight of approximately 404.482 g/mol. It is known to promote the excretion of uric acid by inhibiting its reabsorption in the kidneys, thereby lowering serum urate levels in patients with chronic gout .

Synthesis Analysis

The synthesis of (S)-Sulfinpyrazone has evolved over time, with various methods being explored to enhance yield and efficiency. A recent patent describes a novel preparation method that employs thiophenol as a starting material. This method utilizes electrocatalytic oxidation followed by nucleophilic substitution, resulting in a more environmentally friendly process with higher purity and stability compared to traditional methods .

Technical Details

  • Starting Materials: Thiophenol is used as the primary raw material.
  • Steps: The synthesis involves two main steps: electrocatalytic oxidation and subsequent nucleophilic substitution.
  • Advantages: This method reduces the number of synthetic steps, minimizes waste, and avoids using harsh oxidants like hydrogen peroxide, which can lead to over-oxidation of sulfides .
Molecular Structure Analysis

(S)-Sulfinpyrazone features a complex molecular structure characterized by multiple functional groups. Its structure can be represented in various formats:

  • IUPAC Name: 4-[2-(benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione
  • SMILES Notation: O=C1C(CCS(=O)C2=CC=CC=C2)C(=O)N(N1C1=CC=CC=C1)C1=CC=CC=C1
  • InChI Key: MBGGBVCUIVRRBF-UHFFFAOYSA-N

Structural Data

  • Melting Point: 131-137 °C
  • Boiling Point: Predicted at 590.82 °C under standard atmospheric pressure.
  • Density: Approximately 1.40 g/cm³ .
Chemical Reactions Analysis

(S)-Sulfinpyrazone undergoes various chemical reactions that are significant for its pharmacological activity:

  • Uricosuric Action: It competitively inhibits the reabsorption of uric acid at the proximal convoluted tubule in the kidneys, facilitating increased urinary excretion.
  • Platelet Aggregation Inhibition: The compound also inhibits platelet aggregation, which is beneficial in preventing thrombotic events .

Technical Details

The mechanism involves interactions with specific transporters such as the urate anion transporter (hURAT1) and human organic anion transporter 4 (hOAT4) .

Mechanism of Action

The mechanism by which (S)-Sulfinpyrazone exerts its effects primarily revolves around its role as a uricosuric agent:

  1. Inhibition of Uric Acid Reabsorption: By blocking urate transporters in renal tubules, it decreases serum urate levels.
  2. Antithrombotic Effects: It inhibits thromboxane synthase and prostaglandin synthesis, reducing platelet aggregation .

Data on Mechanism

  • Half-life: Approximately 4-6 hours after administration.
  • Plasma Protein Binding: Very high (98-99%), indicating significant distribution within the body .
Physical and Chemical Properties Analysis

(S)-Sulfinpyrazone exhibits several notable physical and chemical properties:

  • Solubility: Partially soluble in water; soluble in organic solvents such as chloroform and acetone.
  • Melting Point Range: 131-137 °C.
  • Boiling Point: Predicted at approximately 590.82 °C.
  • Density: About 1.40 g/cm³.

Relevant Data

The compound has been characterized for various properties including:

  • Flash Point: Approximately 311.1 °C.
  • pKa Value: Predicted at around 1.4 .
Applications

(S)-Sulfinpyrazone is primarily used in clinical settings for treating gout due to its uricosuric properties. Additionally, its antithrombotic effects make it valuable in managing conditions related to excessive blood clotting.

Scientific Uses

  • Gout Management: Reduces serum urate levels effectively.
  • Platelet Function Studies: Investigated for potential effects on platelet aggregation and related disorders .
Historical Development and Therapeutic Evolution

Origins as a Pyrazolone Derivative: Structural Analog of Phenylbutazone

Sulfinpyrazone was developed as a structural modification of phenylbutazone, a prototypical pyrazolone-based anti-inflammatory agent. The core pyrazolidinedione scaffold was retained, but critical substitutions enhanced uricosuric activity while reducing anti-inflammatory effects. Specifically, the butyl side chain of phenylbutazone (C₆H₉) was replaced with a β-(phenylsulfinylethyl) group (–CH₂CH₂S(O)C₆H₅), introducing chirality and altering pharmacological targeting [2] [6]. This modification was achieved through:

  • Condensation synthesis: Reacting hydrazobenzene with 2-(2-phenylthioethyl)malonic ester to form the pyrazolidinedione core
  • Oxidation: Treating the thioether intermediate with hydrogen peroxide/acetic acid to yield the sulfoxide functionality [6]

Table 1: Structural Comparison of Pyrazolone Derivatives

CompoundCore StructureR₁R₂Key Functional Group
PhenylbutazonePyrazolidine-3,5-dioneC₆H₅C₆H₅-CH₂CH₂CH₂CH₃ (butyl)
SulfinpyrazonePyrazolidine-3,5-dioneC₆H₅C₆H₅-CH₂CH₂S(O)C₆H₅ (sulfinylethyl)

The sulfoxide group conferred three critical properties:

  • Enhanced hydrogen-bonding capacity due to polarized S=O bonding
  • Chiral center at sulfur, enabling stereospecific interactions (though early clinical use employed the racemate)
  • Metabolic stability compared to the sulfide precursor [6] [10]

Early Clinical Applications in Gout Management

Sulfinpyrazone emerged as a potent uricosuric agent, with its primary therapeutic focus on chronic gout management. Clinical studies established its mechanisms and efficacy:

Uricosuric Mechanism

  • URAT1 inhibition: Competitively blocked the urate anion exchanger (URAT1/SLC22A12) in renal proximal tubules, reducing uric acid reabsorption (>90% of filtered urate is normally reabsorbed) [5] [8]
  • Dose-dependent activity: 35 mg produced uricosuria equivalent to 100 mg probenecid; 400 mg/day matched 1.5–2 g probenecid [10]
  • Renal handling: 50% excreted unchanged via tubular secretion; metabolites contributed to prolonged activity [7] [10]

Clinical Outcomes

  • Serum urate reduction: Dosed at 200–800 mg/day, decreased plasma urate concentrations by 50–60% in chronic gout patients [1]
  • Tophus resolution: Promoted resorption of monosodium urate deposits after 6–12 months of therapy [5] [7]
  • Long-term management: Prevented recurrent gout attacks when serum urate sustained <6 mg/dL [1] [8]

Table 2: Comparative Uricosuric Efficacy in Early Clinical Trials

ParameterSulfinpyrazoneProbenecidBenzbromarone
Typical Daily Dose400–800 mg1000–2000 mg50–200 mg
Serum Urate Reduction50–60%40–50%60–70%
Uric Acid Excretion Increase2.5–3.5x baseline1.8–2.5x baseline3.0–4.0x baseline
Protein Binding98–99%84–94%>99%

Shift Toward Platelet Aggregation Inhibition Research

In the 1970s, research pivoted toward cardiovascular applications after discovering sulfinpyrazone's antiplatelet properties:

Platelet Inhibition Mechanisms

  • Cyclooxygenase (COX) inhibition: Suppressed thromboxane A₂ synthesis (IC₅₀ ≈ 25 μM) by blocking platelet COX-1, reducing ADP release and aggregation [1] [7]
  • Sulfide metabolite activity: The CYP2C9-derived sulfide metabolite exhibited 3-fold greater COX inhibition than the parent drug, explaining prolonged effects post-dosing [7] [10]
  • Endothelial protection: Enhanced vascular PGI₂ (prostacyclin) production without inhibiting endothelial COX, improving thromboresistance [9]

Landmark Clinical Study: The Anturane Reinfarction Trial (ART)

A double-blind, placebo-controlled trial (n=1,558) investigated sulfinpyrazone (200 mg q.i.d.) in post-myocardial infarction patients:

Table 3: Key Outcomes from the Anturane Reinfarction Trial

EndpointPlacebo Group (n=782)Sulfinpyrazone Group (n=776)Risk ReductionP-value
Cardiac Deaths624332%0.038
Sudden Deaths372243%0.013
Non-fatal Reinfarction665812%NS
  • Mechanistic basis: Reduced sudden death attributed to:
  • Prevention of platelet-mediated microthrombi in coronary vasculature
  • Stabilization of endothelial function in damaged myocardium [9]
  • Pharmacokinetic advantage: Sulfide metabolite accumulated with chronic dosing, amplifying antiplatelet effects despite short parent half-life (4–6 h) [7]

Table 4: Evolution of Sulfinpyrazone’s Primary Therapeutic Applications

PeriodPrimary IndicationKey Pharmacologic TargetDosing RegimenClinical Evidence
1959–1970sChronic goutURAT1 transporter200–800 mg/daySerum urate ↓50–60%; tophi reduction
1975–1985Post-MI thromboprophylaxisPlatelet COX-1800 mg/day43% ↓ sudden death (ART trial)

This therapeutic evolution exemplifies drug repurposing grounded in:

  • Metabolite discovery: Identification of active sulfide derivative explaining sustained effects
  • Dose-response separation: Uricosuric effects at lower doses (200–400 mg/day) versus antiplatelet action (800 mg/day)
  • Cell-type selective COX modulation: Platelet inhibition without complete endothelial COX blockade [1] [7] [9]

Properties

Product Name

(S)-Sulfinpyrazone

IUPAC Name

1,2-diphenyl-4-[2-[(S)-phenylsulfinyl]ethyl]pyrazolidine-3,5-dione

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2/t29-/m0/s1

InChI Key

MBGGBVCUIVRRBF-LJAQVGFWSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CC[S@](=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.